molecular formula C9H16ClNO B1406826 (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride CAS No. 1417574-78-7

(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride

Cat. No. B1406826
CAS RN: 1417574-78-7
M. Wt: 189.68 g/mol
InChI Key: UMIKJAALICKELK-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride, also known as (2E)-DAMCH, is a compound that has been studied extensively in scientific research. It is a cyclic ketone that has been used in a variety of applications, including as a synthetic intermediate, a reagent for organic synthesis, and a pharmacological agent.

Scientific Research Applications

Synthon for Heterocyclic Compounds

(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride: serves as a versatile building block for synthesizing a wide array of heterocyclic compounds. Its reactivity allows for the construction of acyclic, carbocyclic, and both five- and six-membered heterocycles . These heterocyclic structures are foundational in developing new classes of biologically active compounds, which can be pivotal in biomedical research and pharmaceutical development.

Catalyst in Acylation Reactions

This compound has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions . The ability to reuse the catalyst multiple times without a loss in activity demonstrates its efficiency and potential for sustainable chemical processes. This application is particularly valuable in the synthesis of esters and amides, which are essential in various industrial and pharmaceutical contexts.

Nucleophilic Catalysis

It has been reported that related N,N-dimethyl analogues are widely used as nucleophilic catalysts in reactions such as esterification and hydrosilylation . This highlights the potential of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride in similar catalytic roles, contributing to more efficient and selective chemical transformations.

Stereoselective Catalysis

Chiral derivatives of N,N-dimethyl analogues, which share structural similarities with (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride , have been utilized for stereoselective catalysis . This application is crucial in the synthesis of chiral molecules, which are important in the production of enantiomerically pure pharmaceuticals.

Access to Fused Heterocyclic Derivatives

Lastly, the compound is instrumental in accessing fused heterocyclic derivatives . These structures are often found in natural products and pharmaceuticals, and their synthesis is a key area of research in organic chemistry.

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h7H,3-6H2,1-2H3;1H/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIKJAALICKELK-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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